

Spectroscopic Analysis of Boc-Asp(OtBu)-ONp: A Technical Guide

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Compound of Interest

Compound Name: *Boc-Asp(OtBu)-ONp*

Cat. No.: *B558375*

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This technical guide provides a comprehensive overview of the spectroscopic data for N- α -(tert-Butoxycarbonyl)-L-aspartic acid β -tert-butyl α -p-nitrophenyl ester, commonly referred to as **Boc-Asp(OtBu)-ONp**. Due to the limited availability of published, peer-reviewed spectroscopic data for this specific compound, this guide presents expected values and representative data from closely related analogues, such as Boc-Asp(OtBu)-OSu and other protected amino acids. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to enable researchers to perform their own analyses.

Data Presentation

The following tables summarize the expected and representative spectroscopic data for **Boc-Asp(OtBu)-ONp** and its analogues.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data

Note: The following are predicted chemical shifts for **Boc-Asp(OtBu)-ONp** based on standard values for similar protected amino acid structures. Experimental conditions can cause variations.

¹ H NMR (Proton)	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
¹ H	~ 8.25	Doublet (d)	2H	Aromatic protons ortho to NO ₂
¹ H	~ 7.35	Doublet (d)	2H	Aromatic protons meta to NO ₂
¹ H	~ 5.50	Doublet (d)	1H	NH (Amide proton)
¹ H	~ 4.70	Multiplet (m)	1H	α -CH
¹ H	~ 3.10	Doublet of doublets (dd)	1H	β -CH ₂
¹ H	~ 2.90	Doublet of doublets (dd)	1H	β -CH ₂
¹ H	1.48	Singlet (s)	9H	OtBu C(CH ₃) ₃
¹ H	1.45	Singlet (s)	9H	Boc C(CH ₃) ₃

¹³ C NMR (Carbon)	Predicted Chemical Shift (δ , ppm)	Assignment
¹³ C	~ 170.0	α -C=O (Ester)
¹³ C	~ 168.0	γ -C=O (Ester)
¹³ C	~ 155.5	Urethane C=O (Boc)
¹³ C	~ 155.0	Aromatic C-ONp
¹³ C	~ 145.0	Aromatic C-NO ₂
¹³ C	~ 125.0	Aromatic CH meta to NO ₂
¹³ C	~ 122.0	Aromatic CH ortho to NO ₂
¹³ C	~ 83.0	OtBu C(CH ₃) ₃
¹³ C	~ 80.5	Boc C(CH ₃) ₃
¹³ C	~ 50.0	α -CH
¹³ C	~ 37.0	β -CH ₂
¹³ C	~ 28.2	OtBu C(CH ₃) ₃
¹³ C	~ 28.0	Boc C(CH ₃) ₃

Table 2: Infrared (IR) Spectroscopic Data

Note: The following are characteristic absorption bands expected for **Boc-Asp(OtBu)-ONp**.

Functional Group	Expected Absorption Range (cm ⁻¹)	Vibrational Mode
N-H (Amide)	3300 - 3400	Stretching
C-H (Aliphatic)	2850 - 3000	Stretching
C=O (Ester, p-nitrophenyl)	~ 1760 - 1780	Stretching
C=O (Ester, t-butyl)	~ 1730 - 1740	Stretching
C=O (Urethane, Boc)	~ 1680 - 1700	Stretching
N-O (Nitro group)	~ 1520 - 1540 (asymmetric)	Stretching
N-O (Nitro group)	~ 1340 - 1350 (symmetric)	Stretching
C-O (Ester)	1000 - 1300	Stretching

Table 3: Mass Spectrometry (MS) Data

Note: The expected m/z values are based on the molecular weight of **Boc-Asp(OtBu)-ONp** (C₁₉H₂₆N₂O₈, Molecular Weight: 410.42 g/mol).[1]

Ion	Formula	Expected m/z	Notes
$[\text{M}+\text{H}]^+$	$[\text{C}_{19}\text{H}_{27}\text{N}_2\text{O}_8]^+$	411.17	Protonated molecule, commonly observed in positive ion ESI.
$[\text{M}+\text{Na}]^+$	$[\text{C}_{19}\text{H}_{26}\text{N}_2\text{O}_8\text{Na}]^+$	433.15	Sodium adduct, frequently observed in ESI-MS.
$[\text{M}+\text{K}]^+$	$[\text{C}_{19}\text{H}_{26}\text{N}_2\text{O}_8\text{K}]^+$	449.13	Potassium adduct, can be observed depending on sample purity and solvent.
$[\text{M-Boc}+\text{H}]^+$	$[\text{C}_{14}\text{H}_{19}\text{N}_2\text{O}_6]^+$	311.12	Fragment resulting from the loss of the Boc protecting group.
$[\text{M-OtBu}+\text{H}]^+$	$[\text{C}_{15}\text{H}_{21}\text{N}_2\text{O}_6]^+$	325.14	Fragment resulting from the loss of the tert-butyl ester group.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for structural elucidation and purity assessment.

Methodology:

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).^[2] The choice of solvent will depend on the solubility of the compound. Ensure the sample is fully dissolved.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.^[3]

- ^1H NMR Acquisition:
 - Record the spectrum at room temperature.
 - Use a standard pulse sequence.
 - Reference the chemical shifts to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[3]
 - Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Record the spectrum using a proton-decoupled pulse sequence.
 - Reference the chemical shifts to the solvent peak (e.g., CDCl_3 at 77.16 ppm).[4]
 - A longer acquisition time may be necessary due to the lower natural abundance of ^{13}C .

Infrared (IR) Spectroscopy

Objective: To identify the characteristic functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

- Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No special preparation is typically needed for solid samples.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.[5]
- Data Acquisition:
 - Record a background spectrum of the clean, empty ATR crystal.
 - Apply pressure to the sample to ensure good contact with the crystal.
 - Acquire the sample spectrum, typically in the range of $4000\text{-}400\text{ cm}^{-1}$.

- A typical measurement consists of co-adding 16 to 32 scans at a resolution of 4 cm^{-1} .[\[6\]](#)
- Data Processing: The acquired spectrum should be baseline-corrected and displayed in terms of transmittance or absorbance.

Mass Spectrometry (MS)

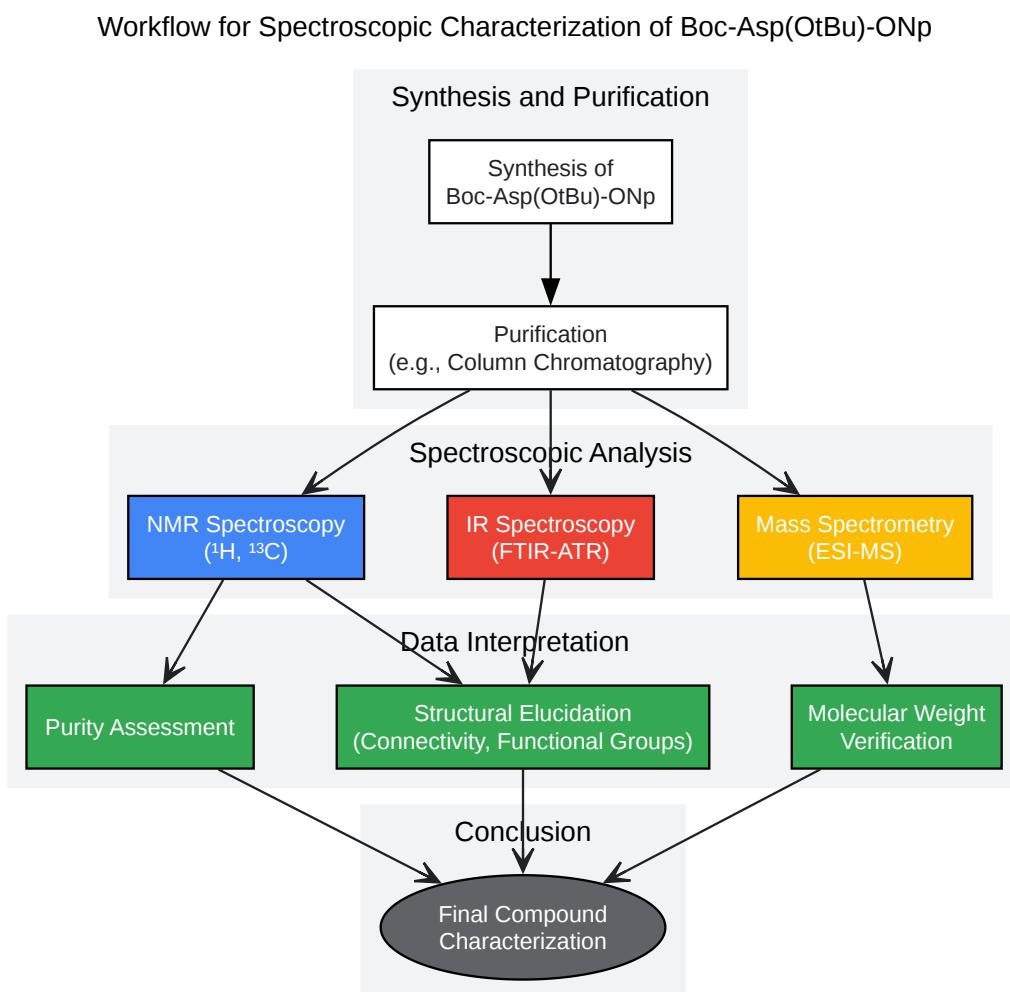
Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology (Electrospray Ionization - ESI):

- Sample Preparation:
 - Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.[\[7\]](#)
 - The sample must be free of non-volatile salts and buffers, which can interfere with the ionization process.[\[7\]](#)
- Instrumentation: Use a mass spectrometer equipped with an ESI source. This can be a standalone instrument or coupled with a liquid chromatography (LC) system (LC-MS).[\[8\]](#)[\[9\]](#)
- Data Acquisition:
 - Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$).
 - Acquire spectra in both positive and negative ion modes to observe different adducts and deprotonated molecules.
 - Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the ion of interest.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak ($[\text{M}+\text{H}]^+$, $[\text{M}+\text{Na}]^+$, etc.) and any significant fragment ions. High-resolution mass spectrometry can be used for accurate mass measurements to confirm the elemental composition.

Visualization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a protected amino acid derivative like **Boc-Asp(OtBu)-ONp**.



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Caption: Workflow for the Spectroscopic Characterization of **Boc-Asp(OtBu)-ONp**.

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